

Denfivontinib Mer tyrosine kinase inhibition

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Compound Focus: Denfivontinib

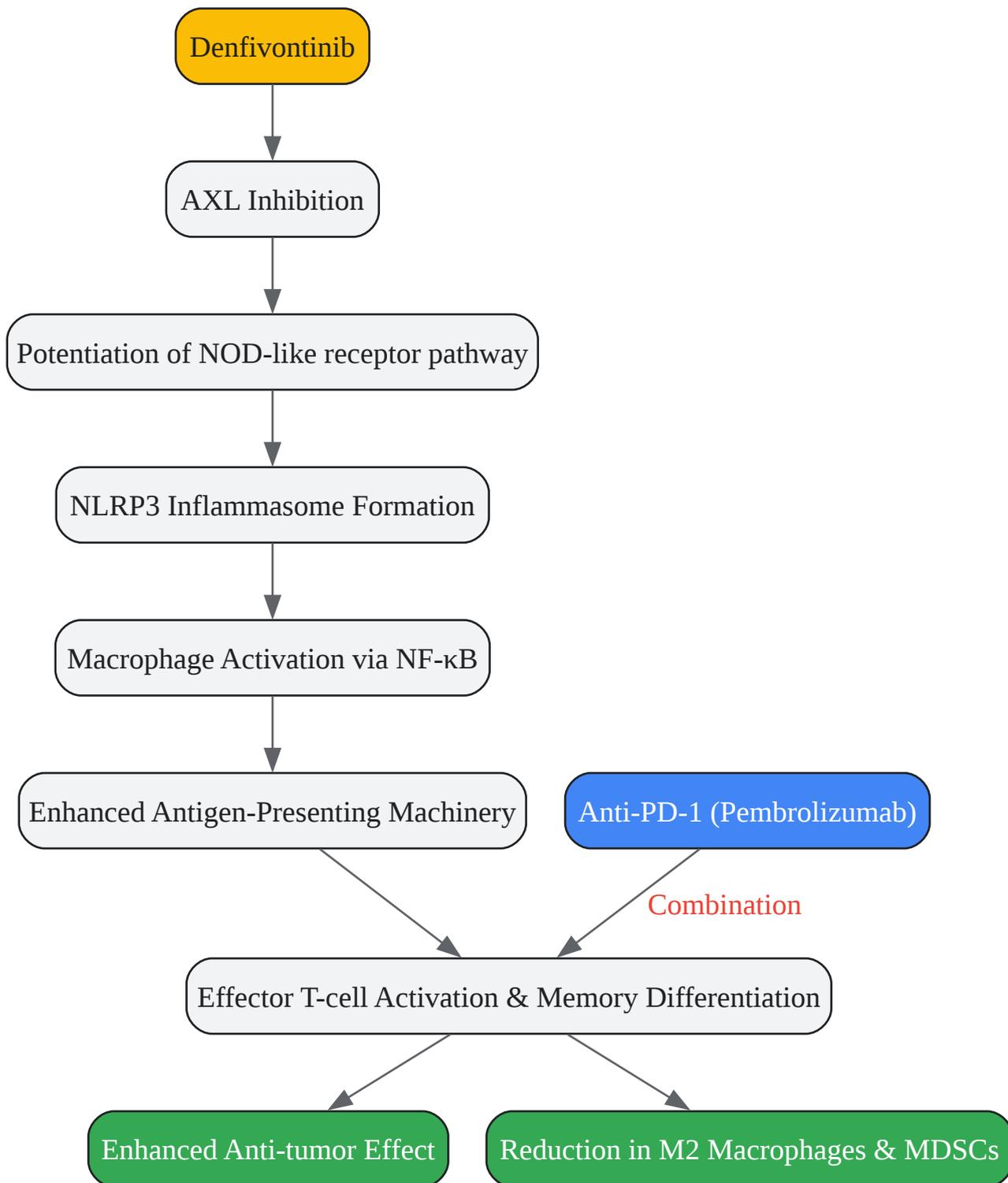
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Mechanism of Action and Key Findings

Denfivontinib enhances antitumor immunity through a multi-faceted mechanism, particularly when combined with the anti-PD-1 antibody pembrolizumab.



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Denfivontinib combination therapy mechanism of action [1]

Key cellular and molecular outcomes from the preclinical studies include [1]:

- **Immune Cell Modulation:** Increased differentiation into effector CD4+ and CD8+ memory T cells and elevated IFN- γ expression. Concurrently, reduced populations of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.
- **Synergy with Immunotherapy:** Combination with pembrolizumab showed improved antitumor effects in a patient-derived xenograft (PDX) model of NSCLC (YHIM-2004).
- **Clinical Relevance:** Analysis of RNA sequencing data from 21 NSCLC patients undergoing anti-PD-1 treatment suggested that a higher NLRP3 inflammasome score was associated with enhanced immune responses.

Experimental Data and Protocols

For research replication and validation, here are the key experimental models and methods used in the **denfivontinib** study.

Experimental Aspect	Details
In Vivo Model	Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (humanized mouse model) implanted with a patient-derived xenograft (YHIM-2004 from an NSCLC patient) [1].
Dosing Regimen	Denfivontinib: 30 mg/kg, orally, daily. Pembrolizumab: 10 mg/kg, intraperitoneally, once every 5 days [1].
Key Assessment	Tumor volume measurement (calculated as $V = \text{length} \times \text{width}^2 \times 0.52$). Immune landscape analysis via flow cytometry of dissociated tumor tissue [1].

Detailed Flow Cytometry Protocol [1]:

- **Tissue Processing:** Surgically harvested tumor tissues were physically and enzymatically dissociated into single-cell suspensions.
- **Staining Preparation:** Cells were washed with a buffer (PBS with 1% BSA, 0.01% sodium azide, and 0.5 mmol/L EDTA) and blocked with an FcR Blocking Reagent.
- **Antibody Staining:** Cells were incubated with fluorescently-labeled antibodies for surface markers.
 - **For T-cell analysis:** CD3, CD4, CD8, CD25, CD45RO, CD197 (CCR7), CD279 (PD-1), CD45.
 - **For myeloid cell analysis:** CD14, CD80, CD11b, CD15, CD86, HLA-DR, CD11c.

- **Data Acquisition:** Analysis was performed using a flow cytometer. The specific clones and vendors for all antibodies are listed in the original publication [1].



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Key experimental workflow for tumor immune profiling [1]

Research Context and Future Directions

- **Structural Derivatives:** **Denfivontinib**'s structure originates from G-749, a novel FLT3 inhibitor. Recent research uses structure simplification and scaffold hopping strategies of G-749 to develop new FLT3 inhibitors for acute myelogenous leukemia [2].
- **Overcoming Immunotherapy Resistance:** The data positions **denfivontinib** as a promising candidate to overcome limitations of immune checkpoint inhibitors, especially in NSCLC [1].

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References

1. Denfivontinib Activates Effector T Cells Through the NLRP3 ... [pmc.ncbi.nlm.nih.gov]
2. Discovery of 3-amide-pyrimidine-based derivatives as ... [sciencedirect.com]

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